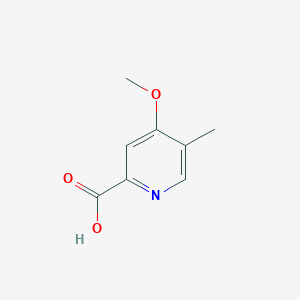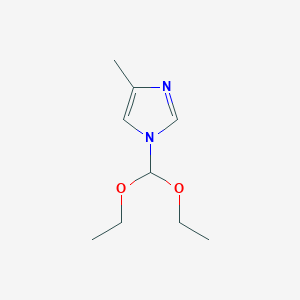![molecular formula C15H19BO2S B3179926 4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane CAS No. 1072811-91-6](/img/structure/B3179926.png)
4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves borylation and hydroboration reactions. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
As mentioned earlier, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo borylation and hydroboration reactions . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” include a refractive index of 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and density of 0.882 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Boronate Ester Precursor in Material Synthesis
Boronate esters, like our compound, contain a boron atom bonded to two oxygen atoms in an ester group. These compounds serve as essential precursors in the synthesis of various materials. Researchers often characterize their structures and properties using UV-visible, infrared, and nuclear magnetic resonance (NMR) spectroscopic techniques . The compound’s UV-visible and infrared spectra provide valuable insights into its electronic transitions and vibrational modes.
Optoelectronic Properties and Fluor Ion Coordination
The compound’s optoelectronic response is of interest. Density functional theory (DFT) calculations reveal its UV-visible and infrared spectra, as well as isotropic shielding and chemical shifts of hydrogen (1H), carbon (13C), and boron (11B) atoms. Notably, when the boron atom coordinates with a fluoride anion, it forms a coordinated covalent B–F bond. This bond significantly affects NMR chemical shifts and electron transitions during UV-vis absorption and emission. The B3LYP functional provides the best approximation to experimental data .
Synthesis of Biologically Active Intermediates
The compound serves as an intermediate in the synthesis of biologically active molecules. For instance, it plays a crucial role in the synthesis of crizotinib, a pharmaceutical agent. By following a three-step process, researchers can obtain tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is essential for crizotinib production .
Cell Viability Assessment Using MTT Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is commonly used to assess cell viability based on redox potential. Active cells convert MTT into an insoluble purple formazan, which can be quantified by measuring optical density. Researchers can explore the effects of our compound on cell viability using this assay .
Organic Semiconductor Building Blocks
In materials science, our compound serves as an acceptor-type organic semiconductor building block. It contributes to the synthesis of organic semiconductors, such as NTz and NOz. These materials find applications in electronic devices, sensors, and optoelectronics .
Boric Acid Ester Intermediates with Benzene Rings
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are examples of boric acid ester intermediates containing benzene rings. These compounds have relevance in organic synthesis and materials chemistry .
Mécanisme D'action
Target of Action
Boronic acid esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Boronic acid esters are known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms, facilitating various chemical reactions .
Biochemical Pathways
Boronic acid esters are often involved in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways .
Pharmacokinetics
As a boronic acid ester, its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Boronic acid esters are often used in the synthesis of biologically active compounds, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acid esters, as they can undergo hydrolysis under acidic or basic conditions . Additionally, temperature and solvent can also impact the reactivity and stability of this compound .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-10-11-8-6-7-9-12(11)19-13(10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBFOOMPZZQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)
![6-Methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B3179853.png)
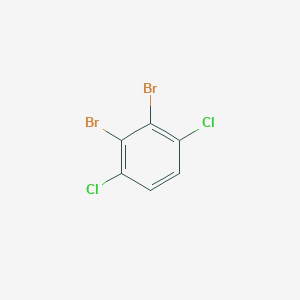
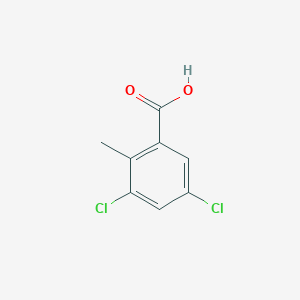

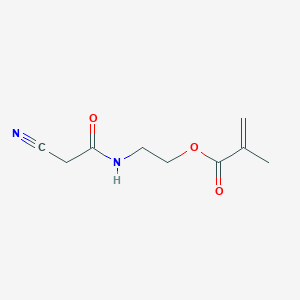
![example 7 [US8664233]](/img/structure/B3179908.png)
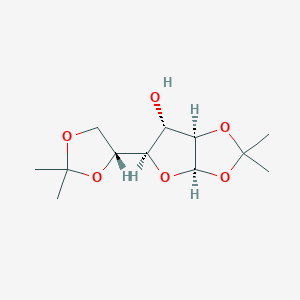
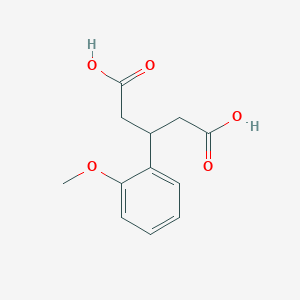
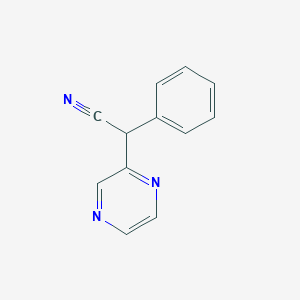
![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)
